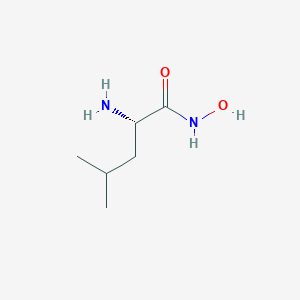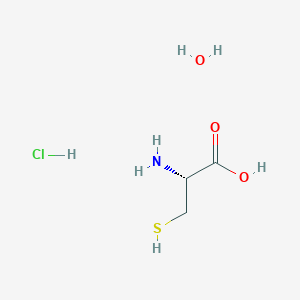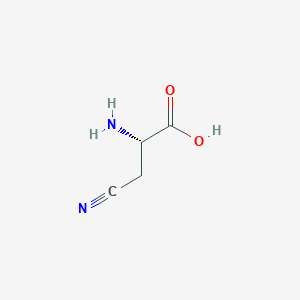
L-Histidine beta-naphthylamide
Vue d'ensemble
Description
L-Histidine β-naphthylamide is an analogue of L-histidine . It is used to study the structural roles of L-histidine in functions such as the activation of HutP protein transcription . It may also be used to study the specificity and kinetics of various proteases and peptidases .
Molecular Structure Analysis
The molecular formula of L-Histidine β-naphthylamide is C16H16N4O . The IUPAC name is (2 S )-2-amino-3- (1 H -imidazol-5-yl)- N -naphthalen-2-ylpropanamide . The exact mass is 280.13241115 g/mol and the monoisotopic mass is also 280.13241115 g/mol .Physical And Chemical Properties Analysis
The molecular weight of L-Histidine β-naphthylamide is 280.32 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 4 rotatable bond count . The topological polar surface area is 83.8 Ų .Applications De Recherche Scientifique
Glycosidase Inhibition
- Scientific Field : Biochemistry
- Application Summary : L-Histidine beta-naphthylamide is used as a potent competitive inhibitor of sweet-almond beta-glucosidase . This application is significant in the study of enzymes and their inhibitors.
- Methods of Application : The compound is introduced into a solution containing the enzyme, where it competes with the substrate for the active site of the enzyme .
- Results or Outcomes : L-Histidine beta-naphthylamide (Ki 17 microM) inhibits the sweet-almond beta-glucosidase at least 700 times more strongly than either yeast alpha-glucosidase or Escherichia coli beta-galactosidase .
Structural, Electronic, and Optical Properties Study
- Scientific Field : Material Science
- Application Summary : L-Histidine beta-naphthylamide is used in the study of the structural, electronic, and optical properties of L-histidine crystals .
- Methods of Application : Density Functional Theory (DFT) simulations are conducted using the Biovia Materials Studio software and the CASTEP code .
- Results or Outcomes : The L-histidine crystal has an insulating band gap of approximately 4.38 eV .
Activation of HutP Protein Transcription
- Scientific Field : Molecular Biology
- Application Summary : L-Histidine beta-naphthylamide is used to study the activation of HutP protein transcription . This application is significant in the study of gene expression and regulation.
- Methods of Application : The compound is introduced into a solution containing the HutP protein, where it activates the transcription of the protein .
- Results or Outcomes : The activation of HutP protein transcription by L-Histidine beta-naphthylamide has been observed, but the specific outcomes and quantitative data are not available .
Study of Proteases and Peptidases
- Scientific Field : Biochemistry
- Application Summary : L-Histidine beta-naphthylamide is used to study the specificity and kinetics of various proteases and peptidases . This application is significant in the study of enzymes and their functions.
- Methods of Application : The compound is introduced into a solution containing the enzymes, where it interacts with the enzymes and affects their activity .
- Results or Outcomes : The interaction of L-Histidine beta-naphthylamide with various proteases and peptidases has been observed, but the specific outcomes and quantitative data are not available .
Activation of Hut Operon
- Scientific Field : Molecular Biology
- Application Summary : L-Histidine beta-naphthylamide is used to study the activation of the Hut operon in Bacillus subtilis . This application is significant in the study of gene expression and regulation.
- Methods of Application : The compound is introduced into a solution containing the Hut operon, where it binds to cis-acting regulatory sequences on the mRNA in the presence of histidine, thereby suppressing transcription termination and activating the hut operon .
- Results or Outcomes : The activation of the Hut operon by L-Histidine beta-naphthylamide has been observed, but the specific outcomes and quantitative data are not available .
Nutritional Supplement
- Scientific Field : Nutrition
- Application Summary : L-Histidine, from which L-Histidine beta-naphthylamide is derived, is an essential amino acid with unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system . It is used as a nutritional supplement in a wide range of conditions .
- Methods of Application : L-Histidine is administered orally as a supplement .
- Results or Outcomes : Several decades of experience have confirmed the effectiveness of L-Histidine as a component of solutions used for organ preservation and myocardial protection in cardiac surgery . Further studies are needed to elucidate the effects of L-Histidine supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .
Orientations Futures
L-Histidine, the parent compound of L-Histidine β-naphthylamide, is a nutritionally essential amino acid with unique biochemical and physiological properties, which have created a good theoretical rationale to suggest the use of HIS as a nutritional supplement in a wide range of conditions . Therefore, L-Histidine β-naphthylamide, being an analogue of L-histidine, may also find potential applications in various fields of study.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-15(8-14-9-18-10-19-14)16(21)20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,15H,8,17H2,(H,18,19)(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDILZBBFKZMRO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CN=CN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Histidine beta-naphthylamide | |
CAS RN |
7424-15-9 | |
| Record name | (αS)-α-Amino-N-2-naphthalenyl-1H-imidazole-5-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-α-amino-N-2-naphthyl-1H-imidazole-4-propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















